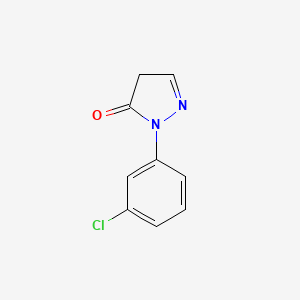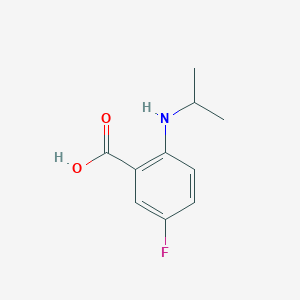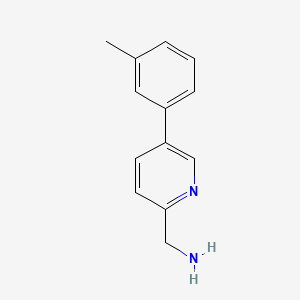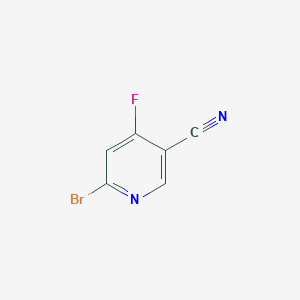
2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、3-クロロフェニル基で置換されたピラゾロンコアを特徴とするヘテロ環式化合物です。
製法
合成経路と反応条件
2-(3-クロロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、一般的に適切なヒドラジン誘導体とβ-ジケトンの環化によって行われます。一般的な方法の1つは、3-クロロベンゾイルヒドラジンと酢酸エチルを酸性条件下で反応させ、目的のピラゾロン誘導体を得る方法です。
工業生産方法
この化合物の工業生産には、同様の合成経路が利用される場合がありますが、より大規模に行われ、効率的な混合と熱伝達を確保するために連続式反応器が利用されます。触媒と最適化された反応条件を使用することで、収率と純度を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method includes the reaction of 3-chlorobenzoyl hydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
反応の種類
2-(3-クロロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応するピラゾロン誘導体を形成することができます。
還元: 還元反応によって、ヒドラジン誘導体が生成される可能性があります。
置換: ハロゲン化、ニトロ化、スルホン化によって、芳香環に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムが、一般的な還元剤です。
置換: 臭素、硝酸、硫酸などの試薬が、それぞれハロゲン化、ニトロ化、スルホン化に使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換ピラゾロンが含まれ、これらはさらに機能化して特定の用途に使用することができます。
科学研究における用途
2-(3-クロロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、科学研究においていくつかの用途があります。
化学: より複雑なヘテロ環式化合物の合成における中間体として使用されます。
生物学: 酵素阻害剤としての可能性が調査されています。
医学: 抗炎症作用と鎮痛作用が検討されています。
工業: 発色団特性により、染料や顔料の開発に使用されています。
科学的研究の応用
2-(3-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
2-(3-クロロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することにより、酵素活性を阻害し、基質のアクセスを遮断する可能性があります。この阻害は、さまざまな生化学的経路を調節し、観察される生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オン: クロロ置換基がないため、反応性と生物学的活性が異なる可能性があります。
3-メチル-2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オン: クロロ基の代わりにメチル基を含み、化学的性質が異なります。
独自性
2-(3-クロロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンに存在する3-クロロフェニル基は、独特の電子効果と立体効果を付与し、反応性と生物学的標的との相互作用に影響を与えます。これは、新しい医薬品や材料を開発するための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Uniqueness
The presence of the 3-chlorophenyl group in 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
特性
IUPAC Name |
2-(3-chlorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11-12/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEVXTMDRGKUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)




![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)



